molecular formula C10H9NO B2956635 4-Methyl-1H-indole-2-carbaldehyde CAS No. 58518-51-7

4-Methyl-1H-indole-2-carbaldehyde

Cat. No. B2956635
Key on ui cas rn: 58518-51-7
M. Wt: 159.188
InChI Key: CGUYNKDWQDSGJU-UHFFFAOYSA-N
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Patent
US04053624

Procedure details

23.0 g 4-methylindole-2-carboxylic acid hydrazide were added in small portions, while stirring and during ice cooling, to the solution of 23.0 g p-toluene sulfochloride in 300 ml pyridine. Then it was stirred for another hour in the ice bath and for another hour at room temperature, poured onto a mixture of 350 ml concentrated hydrochloric acid and ice, the precipitated 4-methylindole-2-carboxylic acid-(N'-tosyl-hydrazide) filtered off with suction and thoroughly washed with well diluted hydrochloric acid, then with water.
Name
4-methylindole-2-carboxylic acid hydrazide
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11](NN)=[O:12])[NH:6]2.CC1C=CC(S(Cl)(=O)=O)=CC=1.Cl>N1C=CC=CC=1>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH:11]=[O:12])[NH:6]2

Inputs

Step One
Name
4-methylindole-2-carboxylic acid hydrazide
Quantity
23 g
Type
reactant
Smiles
CC1=C2C=C(NC2=CC=C1)C(=O)NN
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated 4-methylindole-2-carboxylic acid-(N'-tosyl-hydrazide) filtered off with suction
WASH
Type
WASH
Details
thoroughly washed with well diluted hydrochloric acid

Outcomes

Product
Name
Type
Smiles
CC1=C2C=C(NC2=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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